Benzo[d][1,3]dioxol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone
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Overview
Description
Benzo[d][1,3]dioxol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to an azetidine ring substituted with an isobutylsulfonyl group
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells , specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound is designed based on the activity of indoles against these cancer cell lines .
Mode of Action
The compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . This is achieved through the modulation of microtubule assembly, either by suppressing tubulin polymerization or stabilizing the microtubule structure .
Biochemical Pathways
The compound affects the microtubule assembly pathway . Microtubules, composed of the protein tubulin, are a leading target for anticancer agents . The compound’s interaction with this pathway results in mitotic blockade and cell apoptosis .
Pharmacokinetics
The compound’s anticancer activity suggests it has sufficient bioavailability to exert its effects on the target cancer cells .
Result of Action
The compound’s action results in cell cycle arrest and the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells, contributing to its anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the dioxole ring.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols.
Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the sulfonylated azetidine under conditions that facilitate the formation of the methanone linkage, often using palladium-catalyzed cross-coupling reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogenation over palladium on carbon.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, such as sulfonamides or thiols.
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on various biological systems, including its potential as an antimicrobial or antiviral agent.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-yl-indoles: These compounds also feature the benzo[d][1,3]dioxole moiety and are studied for their anticancer properties.
Benzo[d][1,3]dioxole-pyrazoles: Known for their antimicrobial activity.
Uniqueness
Benzo[d][1,3]dioxol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is unique due to its specific substitution pattern and the presence of the azetidine ring, which may confer distinct biological activities and chemical reactivity compared to other benzo[d][1,3]dioxole derivatives .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-10(2)8-22(18,19)12-6-16(7-12)15(17)11-3-4-13-14(5-11)21-9-20-13/h3-5,10,12H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIWKXSNFACQSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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